

Spectroscopic Profile of (S)-(1-Benzylpyrrolidin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(1-Benzylpyrrolidin-3-yl)methanol

Cat. No.: B1270728

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **(S)-(1-Benzylpyrrolidin-3-yl)methanol**, a chiral pyrrolidine derivative utilized as a key intermediate in organic synthesis and pharmaceutical development.^[1] While specific experimental data is not widely published, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure. The methodologies for obtaining such spectra are also detailed for researchers and scientists in the field of drug development.

Chemical Structure and Properties

- IUPAC Name: [(3S)-1-benzylpyrrolidin-3-yl]methanol^[1]
- CAS Number: 78914-69-9^[2]
- Molecular Formula: C₁₂H₁₇NO^[3]
- Molecular Weight: 191.27 g/mol

The image you are requesting does not exist or is no longer available.

imgur.com

- Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **(S)-(1-Benzylpyrrolidin-3-yl)methanol**. These are predicted values based on the chemical structure and typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	m	5H	Aromatic protons (C ₆ H ₅)
~ 3.60	s	2H	Benzyl protons (N- CH ₂ -Ph)
~ 3.40 - 3.50	d	2H	Hydroxymethyl protons (-CH ₂ OH)
~ 2.80 - 3.00	m	1H	Pyrrolidine C5-H (axial)
~ 2.60 - 2.70	m	1H	Pyrrolidine C2-H (axial)
~ 2.40 - 2.50	m	1H	Pyrrolidine C3-H
~ 2.20 - 2.30	m	1H	Pyrrolidine C2-H (equatorial)
~ 2.00 - 2.10	m	1H	Pyrrolidine C5-H (equatorial)
~ 1.70 - 1.90	m	2H	Pyrrolidine C4-H ₂
Variable	br s	1H	Hydroxyl proton (-OH)

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~ 138 - 140	Aromatic C (quaternary, C-ipso of Benzyl)
~ 128 - 129	Aromatic CH (ortho, meta)
~ 127	Aromatic CH (para)
~ 65 - 67	Hydroxymethyl C (-CH ₂ OH)
~ 60	Benzyl C (N-CH ₂ -Ph)
~ 58 - 60	Pyrrolidine C2
~ 53 - 55	Pyrrolidine C5
~ 40 - 42	Pyrrolidine C3
~ 28 - 30	Pyrrolidine C4

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (alcohol)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 3000	Medium	C-H stretch (aliphatic)
1450 - 1600	Medium	C=C stretch (aromatic ring)
1000 - 1200	Strong	C-O stretch (primary alcohol)
1100 - 1300	Medium	C-N stretch (tertiary amine)

Mass Spectrometry (MS)

m/z Ratio	Proposed Fragment Ion
191	$[M]^+$ (Molecular Ion)
160	$[M - CH_2OH]^+$
91	$[C_7H_7]^+$ (Tropylium ion, characteristic of benzyl group)
100	$[M - C_7H_7]^+$ (Loss of benzyl group)

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for a compound such as **(S)-(1-Benzylpyrrolidin-3-yl)methanol**.

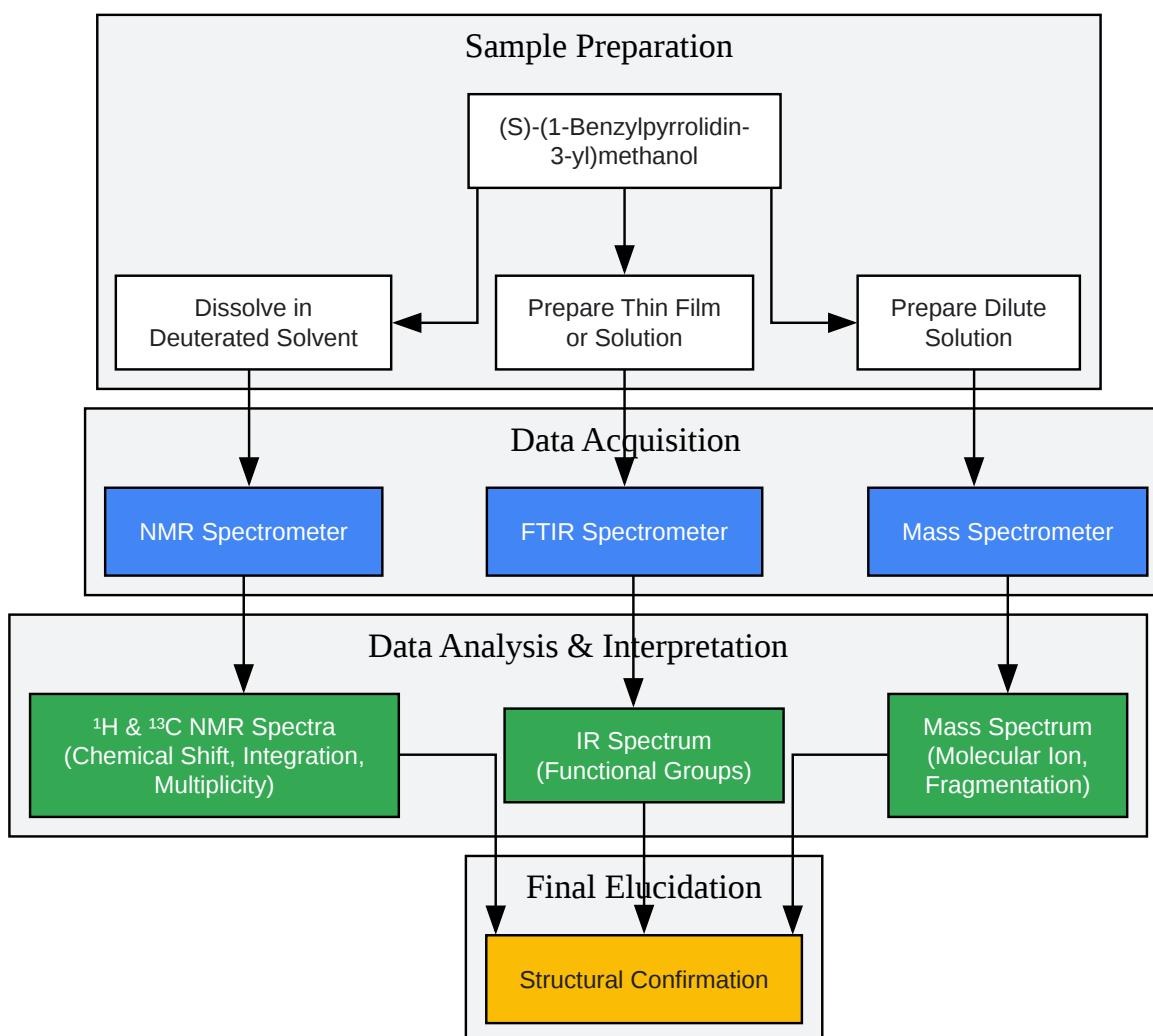
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, CD_3OD , or $DMSO-d_6$). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key signals of the analyte.
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR to ensure adequate signal dispersion.
- Data Acquisition:
 - For 1H NMR, acquire the spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4]
 - For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are also referenced to TMS.[4]

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded in a suitable cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.


Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns useful for structural elucidation.^[5] Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 78914-69-9((S)-(1-Benzylpyrrolidin-3-yl)methanol) | Kuujia.com [kuujia.com]
- 2. (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | CymitQuimica [cymitquimica.com]
- 3. (1-BENZYL PYRROLIDIN-3-YL)METHANOL | CAS 5731-17-9 [matrix-fine-chemicals.com]
- 4. rsc.org [rsc.org]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (S)-(1-Benzylpyrrolidin-3-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270728#s-1-benzylpyrrolidin-3-yl-methanol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com